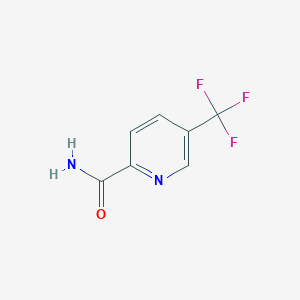
5-(Trifluoromethyl)picolinamide
Cat. No. B1599178
Key on ui cas rn:
22245-86-9
M. Wt: 190.12 g/mol
InChI Key: JUNJVRHWOHOSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08545897B2
Procedure details


N-(5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-(trifluoromethyl) picolinamide (195 mg, 0.48 mmol), (R)-tert-butyl piperidin-3-ylcarbamate (290 mg, 1.45 mmol) and DIEA (0.17 mL, 0.97 mmol) in N-methylpyrrolidone (“NMP”; 2 mL) were stirred at 148° C. (bath) for 18 hours and at 160° C. for 5 hours. Ethyl acetate (20 mL) was added, and the mixture was washed with water (10 mL), brine (10 mL) and dried over sodium sulfate. After removal of the solvent, the residue was purified by C-18 reverse phase flash chromatography (Biotage SP4 unit, C-18 25M column, 45-85% CH3CN/water gradient; 30 CV) to give a solid. This solid was dissolved in DCM (3 mL), and TFA (0.5 mL) was added. The mixture was stirred at room temperature for 1 hour. The solvent was removed. The residue was dissolved in DCM (1 mL), and 2N HCl in ether (3 mL) was added. The solid formed was collected by filtration to give (R)—N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2, 3-1)]pyridin-3-yl)-5-(trifluoromethyl)picolinamide (24 mg, 8% yield) as a solid. 1H NMR (400 MHz, D2O) δ 8.77 (s, 1H), 8.15 (s, 1H), 8.11 (d, 1H), 7.95 (d, 1H), 7.82 (s, 1H), 3.74 (m, 1H), 3.59 (m, 1H), 3.48 (m, 1H), 3.32 (m, 1H), 2.88 (m, 1H), 2.22 (m, 1H), 2.03 (m, 1H), 1.79 (m, 1H), 1.53 (m, 1H); LCMS (APCI+) m/z 483 (M+H)+.
Name
N-(5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-(trifluoromethyl) picolinamide
Quantity
195 mg
Type
reactant
Reaction Step One







Yield
8%
Identifiers


|
REACTION_CXSMILES
|
BrC1C(F)=C2C([NH:11][C:12](=[O:23])[C:13]3[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][N:14]=3)=CNC2=NC=1.N1CCC[C@@H](NC(=O)OC(C)(C)C)C1.CCN(C(C)C)C(C)C.C(O)(C(F)(F)F)=O>CN1CCCC1=O.C(Cl)Cl.C(OCC)(=O)C>[F:21][C:19]([F:20])([F:22])[C:16]1[CH:17]=[CH:18][C:13]([C:12]([NH2:11])=[O:23])=[N:14][CH:15]=1
|
Inputs


Step One
|
Name
|
N-(5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-5-(trifluoromethyl) picolinamide
|
|
Quantity
|
195 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=C2C(=NC1)NC=C2NC(C2=NC=C(C=C2)C(F)(F)F)=O)F
|
|
Name
|
|
|
Quantity
|
290 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1C[C@@H](CCC1)NC(OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
0.17 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(CCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Step Three
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
the mixture was washed with water (10 mL), brine (10 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removal of the solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by C-18 reverse phase flash chromatography (Biotage SP4 unit
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
30 CV) to give a solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in DCM (1 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
2N HCl in ether (3 mL) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C=1C=CC(=NC1)C(=O)N)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 24 mg | |
| YIELD: PERCENTYIELD | 8% | |
| YIELD: CALCULATEDPERCENTYIELD | 26.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
